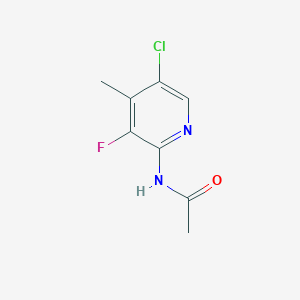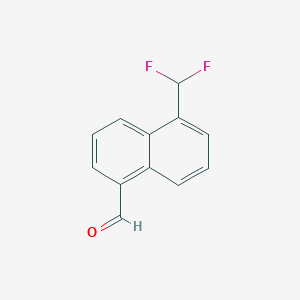
1-(Difluoromethyl)naphthalene-5-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)naphthalene-5-carboxaldehyde is an organic compound characterized by the presence of a difluoromethyl group attached to the naphthalene ring at the 5-position, along with a carboxaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)naphthalene-5-carboxaldehyde can be synthesized through several methods. One common approach involves the introduction of the difluoromethyl group via a halogen exchange reaction, followed by formylation to introduce the carboxaldehyde group. The reaction conditions typically involve the use of strong bases and specific solvents to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogen exchange reactions followed by formylation. The process is optimized for yield and purity, often requiring precise control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethyl)naphthalene-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carboxaldehyde group can be reduced to form an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 1-(Difluoromethyl)naphthalene-5-carboxylic acid.
Reduction: 1-(Difluoromethyl)naphthalene-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)naphthalene-5-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(Difluoromethyl)naphthalene-5-carboxaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the carboxaldehyde group can form covalent bonds with target molecules.
Comparación Con Compuestos Similares
1-Naphthalenecarboxaldehyde: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
1-(Difluoromethyl)naphthalene-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxaldehyde group.
Uniqueness: 1-(Difluoromethyl)naphthalene-5-carboxaldehyde is unique due to the presence of both the difluoromethyl and carboxaldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H8F2O |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
5-(difluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-7,12H |
Clave InChI |
VRYBMSMHPCSKLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC=C(C2=C1)C(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



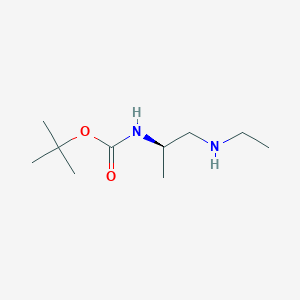

![2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11897986.png)
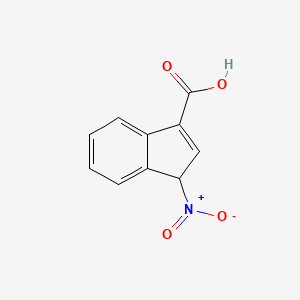
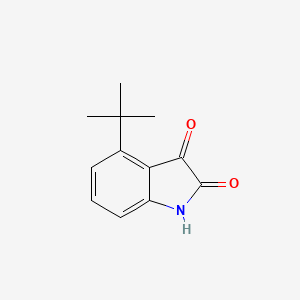
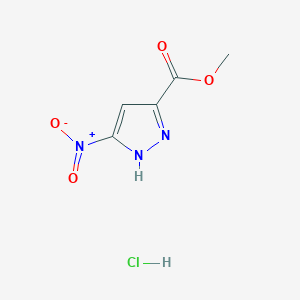
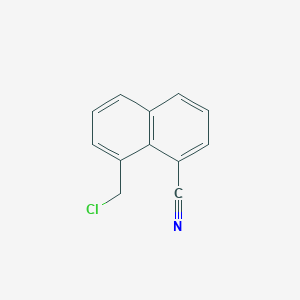


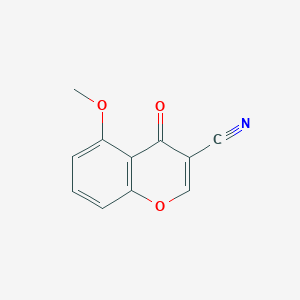
![Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11898034.png)
